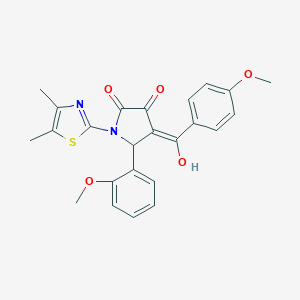
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DHPG, is a synthetic compound that has been extensively studied for its potential use in scientific research. DHPG is a member of the pyrrolone family of compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one acts as an agonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission in the brain. When 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one binds to mGluR5, it activates a signaling pathway that leads to the release of intracellular calcium ions and the modulation of synaptic plasticity. The precise mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the activation of several downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a wide range of biochemical and physiological effects. In addition to its effects on mGluR5, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the activity of other receptors, including NMDA receptors and AMPA receptors. 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have neuroprotective effects, particularly in the context of ischemia and traumatic brain injury. Additionally, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects and to modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages as a tool for scientific research. It is a highly selective agonist of mGluR5, which allows researchers to study the effects of mGluR5 activation in a controlled manner. 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is also stable and can be easily synthesized in large quantities, which makes it a cost-effective option for lab experiments. However, there are also limitations to the use of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has a relatively short half-life, which can make it difficult to study the long-term effects of mGluR5 activation. Additionally, the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one may be influenced by factors such as the concentration of calcium ions in the extracellular environment.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in scientific research. One area of interest is the development of new drugs that target mGluR5 and other receptors that are modulated by 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of interest is the study of the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one on other systems, such as the cardiovascular system and the immune system. Additionally, researchers are interested in developing new methods for delivering 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one to specific areas of the brain, which could have important implications for the treatment of neurological disorders. Overall, the study of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a promising area of research that has the potential to lead to new treatments for a wide range of diseases and disorders.
Synthesemethoden
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid to form the intermediate compound. The intermediate compound is then reacted with 4-isopropylphenylmagnesium bromide to form the final product, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been well-established and is a reliable method for producing the compound in large quantities.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in scientific research. One of the most promising applications of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is in the study of metabotropic glutamate receptors (mGluRs). 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a selective agonist of mGluR5, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. By studying the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one on mGluR5, researchers hope to gain a better understanding of the role that this receptor plays in these disorders and to develop new treatments that target mGluR5.
Eigenschaften
Produktname |
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C26H26N2O6 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O6/c1-14(2)16-6-8-17(9-7-16)23-22(24(29)18-10-11-19(32-4)20(13-18)33-5)25(30)26(31)28(23)21-12-15(3)34-27-21/h6-14,23,29H,1-5H3/b24-22+ |
InChI-Schlüssel |
BMRSRZKRIBVYID-ZNTNEXAZSA-N |
Isomerische SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Kanonische SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)


![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)